molecular formula C18H13Cl2NS B14302143 2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine CAS No. 116579-25-0

2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine

Cat. No.: B14302143
CAS No.: 116579-25-0
M. Wt: 346.3 g/mol
InChI Key: AJWMZFPNNSOOOW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of two chlorophenyl groups and a methylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of methylthiol and a pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorophenyl groups to phenyl groups.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted pyridines. These products can be further utilized in different scientific and industrial applications.

Scientific Research Applications

2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chlorophenyl)-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine include:

  • 2-(2-Chlorophenyl)-6-(4-chlorophenyl)pyridine
  • 2-(2-Chlorophenyl)-4-(methylsulfanyl)pyridine
  • 6-(4-Chlorophenyl)-4-(methylsulfanyl)pyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

116579-25-0

Molecular Formula

C18H13Cl2NS

Molecular Weight

346.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-(4-chlorophenyl)-4-methylsulfanylpyridine

InChI

InChI=1S/C18H13Cl2NS/c1-22-14-10-17(12-6-8-13(19)9-7-12)21-18(11-14)15-4-2-3-5-16(15)20/h2-11H,1H3

InChI Key

AJWMZFPNNSOOOW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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